Benidipine5-(1-Benzylpiperidin-3-yl)

Description

Historical Context and Evolution of Dihydropyridine (B1217469) Research

The journey of dihydropyridine research began in the 1960s with experimental work on molecules intended as coronary dilators. nih.govdrugbank.com This research led to the discovery of their mechanism of action: blocking calcium entry into cells. drugbank.com A pivotal moment came in 1969 when Fleckenstein and colleagues identified the prototype DHP, nifedipine (B1678770), as a calcium antagonist that selectively blocks L-type Ca2+ channels. nih.gov This discovery laid the foundation for the development of a major class of cardiovascular drugs. nih.gov

The evolution of DHP research can be categorized into distinct generations, each aimed at refining the therapeutic profile of these compounds. nih.govscispace.com

First Generation: Represented by nifedipine and nicardipine, these agents proved effective but were characterized by a short duration of action and rapid onset, which could lead to adverse effects. nih.govnih.gov

Second Generation: This phase involved the development of slow-release formulations of the first-generation drugs, which allowed for better control of their therapeutic effects and a reduction in some adverse effects. nih.gov

Third Generation: Marked by pharmacodynamic innovation, this generation includes drugs like amlodipine (B1666008). These compounds feature more stable pharmacokinetics and greater selectivity, enhancing their tolerability. nih.gov

Fourth Generation: Highly lipophilic DHPs such as lercanidipine, lacidipine, and benidipine (B10687) characterize this latest stage. nih.govscispace.com These agents offer stable activity and a broader therapeutic spectrum. nih.gov Newer generation DHPs like benidipine have also been shown to block multiple types of calcium channels (L, N, and T), providing additional protective effects on organs like the kidneys. wikipedia.orgnih.gov

| Generation | Key Characteristics | Example Compounds |

| First | Short-acting, rapid onset of action. nih.gov | Nifedipine, Nicardipine nih.gov |

| Second | Slow-release formulations of first-generation drugs. nih.gov | Felodipine |

| Third | More stable pharmacokinetics, improved selectivity. nih.gov | Amlodipine, Nitrendipine nih.gov |

| Fourth | Highly lipophilic, stable activity, broad therapeutic spectrum. nih.govscispace.com | Benidipine, Lercanidipine, Cilnidipine scispace.com |

Significance of Investigating Molecular Scaffolds for Ion Channel Modulation

Molecular scaffolds are core structures of molecules upon which various functional groups can be built. In drug discovery, they provide the foundational framework for designing compounds with desired pharmacological properties. arxiv.org The 1,4-dihydropyridine (B1200194) ring is considered a "privileged structure" in medicinal chemistry because its scaffold can be modified to interact with a diverse range of biological targets, including but not limited to calcium channels. nih.gov

The investigation of molecular scaffolds is significant for several reasons:

Structure-Activity Relationship (SAR) Studies: The 1,4-DHP ring is essential for activity; substitutions on this core structure dramatically influence the compound's function. pharmacy180.com For example, a phenyl ring at the 4th position is optimal, while the ester groups at the 3rd and 5th positions are crucial for optimizing activity. pharmacy180.com By systematically altering the substituents on the DHP scaffold, researchers can map the SAR, leading to the design of more potent and selective modulators. rsc.org

Basis for New Drug Design: Scaffolds serve as a starting point for creating novel drug candidates. researchgate.net Understanding the interactions between a scaffold and an ion channel allows chemists to design new molecules with improved properties, such as enhanced selectivity for different channel subtypes (e.g., T-type over L-type channels). nih.gov

Understanding Biological Mechanisms: Studying how different scaffold-based molecules interact with ion channels provides valuable insights into the channels' structure and function. nih.gov This knowledge is crucial not only for drug development but also for fundamental biological research. The ability to create diverse chemical libraries based on a single scaffold accelerates the screening process for identifying new lead compounds. mdpi.com

Positioning of Benidipine 5-(1-Benzylpiperidin-3-yl) within Contemporary Chemical Biology Studies

Within the extensive landscape of dihydropyridine research, specific analogues and related compounds play critical roles as analytical tools and research probes. Benidipine 5-(1-Benzylpiperidin-3-yl) is one such compound, identified primarily as a process-related impurity and reference material for the active pharmaceutical ingredient, Benidipine. chemicalbook.comlgcstandards.comlgcstandards.com

The significance of this specific molecule in contemporary studies is twofold:

Pharmaceutical Analysis and Quality Control: The presence of impurities can affect the efficacy and safety of a drug. Therefore, the identification, synthesis, and characterization of compounds like Benidipine 5-(1-Benzylpiperidin-3-yl) are essential for the development of robust analytical methods to ensure the purity of Benidipine. nih.govnih.gov It serves as a reference standard against which batches of the manufactured drug can be tested. nih.gov

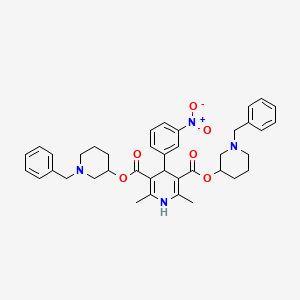

Tool for Structure-Activity Relationship (SAR) Elucidation: This compound is structurally distinct from Benidipine. While Benidipine has a methyl ester at one position and a 1-benzylpiperidin-3-yl ester at the other, Benidipine 5-(1-Benzylpiperidin-3-yl) has two 1-benzylpiperidin-3-yl ester groups. lgcstandards.compharmacompass.com This symmetrical modification provides a valuable tool for chemical biologists. By comparing the biological activity of this di-substituted analogue to the parent drug, researchers can probe the specific molecular interactions at the DHP receptor site. This helps to clarify the importance of the asymmetry and the specific nature of the ester groups for high-affinity binding and modulation of the calcium channel. pharmacy180.comresearchgate.net

| Attribute | Benidipine | Benidipine 5-(1-Benzylpiperidin-3-yl) |

| IUPAC Name | 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate nih.gov | bis(1-benzylpiperidin-3-yl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate lgcstandards.com |

| Molecular Formula | C28H31N3O6 nih.gov | C39H44N4O6 lgcstandards.com |

| Molecular Weight | 505.6 g/mol pharmacompass.com | 664.79 g/mol lgcstandards.com |

| CAS Number | 105979-17-7 nih.gov | 91599-75-6 lgcstandards.com |

| Role | Active Pharmaceutical Ingredient wikipedia.org | Impurity / Reference Material chemicalbook.comlgcstandards.com |

Structure

3D Structure

Properties

Molecular Formula |

C39H44N4O6 |

|---|---|

Molecular Weight |

664.8 g/mol |

IUPAC Name |

bis(1-benzylpiperidin-3-yl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C39H44N4O6/c1-27-35(38(44)48-33-18-10-20-41(25-33)23-29-12-5-3-6-13-29)37(31-16-9-17-32(22-31)43(46)47)36(28(2)40-27)39(45)49-34-19-11-21-42(26-34)24-30-14-7-4-8-15-30/h3-9,12-17,22,33-34,37,40H,10-11,18-21,23-26H2,1-2H3 |

InChI Key |

DLFLWFSYGGPXHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCN(C5)CC6=CC=CC=C6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benidipine 5 1 Benzylpiperidin 3 Yl

Synthetic Pathways to the Dihydropyridine (B1217469) Core Structure

Hantzsch Condensation Variants for 1,4-Dihydropyridine (B1200194) Formation

The Hantzsch dihydropyridine synthesis, a multi-component reaction first reported in 1881, remains a primary method for constructing the 1,4-DHP core. wikipedia.org The classical approach involves the condensation of an aldehyde (in Benidipine's case, 3-nitrobenzaldehyde), two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgresearchgate.net

Modern variations of the Hantzsch reaction aim to improve efficiency and yield. Studies have demonstrated that the reaction can proceed in aqueous solutions or be enhanced by microwave chemistry. wikipedia.org For research and radiolabeling purposes, the Hantzsch reaction has been adapted for the rapid synthesis of 1,4-DHPs from aqueous cyclotron-produced [¹³N]NH₃, highlighting its versatility. nih.gov

Stereoselective Approaches to Chiral Dihydropyridine Scaffolds

Benidipine (B10687) possesses two chiral centers, at the C4 position of the dihydropyridine ring and the C3 position of the piperidine (B6355638) ring. nih.gov While classical Hantzsch synthesis typically yields a racemic mixture of unsymmetrical 1,4-DHPs, the development of stereoselective methods is a key focus in medicinal chemistry to isolate the desired enantiomers, which often exhibit different biological activities. mdpi.comresearchgate.netwur.nl

The synthesis of Benidipine results in a racemic mixture of two isomers, (RR)-(−) and (SS)-(+), collectively known as α-benidipine, which is the active pharmaceutical ingredient. nih.gov The process also generates a diastereomer, β-benidipine. nih.gov Separation of these isomers is often achieved through crystallization, taking advantage of solubility differences. google.comgoogle.comnih.gov

Numerous methodologies have been developed for producing enantiopure 1,4-dihydropyridines, including:

Resolution of diastereomeric salts: Using chiral acids or bases to form salts that can be separated. researchgate.net

Enzyme-catalyzed kinetic resolution: Employing enzymes to selectively react with one enantiomer. researchgate.netwur.nl

Chiral auxiliaries and cyclocondensation partners: Incorporating a chiral molecule that directs the stereochemistry of the reaction. researchgate.net

Catalytic asymmetric synthesis: Using chiral catalysts, such as organocatalysts, to favor the formation of one enantiomer. researchgate.netrsc.org

These advanced approaches are crucial for accessing specific stereoisomers of dihydropyridine-based drugs for therapeutic use. mdpi.com

Synthesis of the 5-(1-Benzylpiperidin-3-yl) Ester Moiety

Strategies for N-Benzyl-3-piperidinol Synthesis

N-benzyl-3-piperidinol is a crucial intermediate for the synthesis of Benidipine. google.comgoogle.com Several synthetic routes have been developed for its preparation, often starting from 3-hydroxypyridine (B118123).

A common strategy involves a two-step process:

Quaternary Ammonium Salt Formation: 3-hydroxypyridine is reacted with a benzyl (B1604629) halide (such as benzyl chloride or benzyl bromide) in a solvent like toluene (B28343) or acetonitrile (B52724) to form the N-benzyl-3-hydroxypyridinium halide quaternary ammonium salt. google.comgoogle.comquickcompany.ingoogle.compatsnap.com

Reduction: The pyridinium (B92312) salt is then reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation using a nickel-based catalyst under moderate hydrogen pressure or by using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent. google.comgoogle.comquickcompany.ingoogle.compatsnap.comchemicalbook.com

The table below summarizes typical reaction conditions for this synthesis.

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Outcome | Reference(s) |

| 1. Quaternization | 3-Hydroxypyridine, Benzyl Chloride | - | Toluene | 90-110°C, 2 hours | N-benzyl-3-hydroxy pyridine (B92270) quaternary ammonium salt | google.comgoogle.com |

| 2. Reduction | N-benzyl-3-hydroxy pyridine salt | Nickel-based catalyst, H₂ | - | 3-5 atm H₂ pressure | N-benzyl-3-piperidinol | google.comgoogle.com |

| 2. Reduction (Alternative) | N-benzyl-3-hydroxypyridinium bromide | Sodium Borohydride | Methanol | Reflux, 4 hours | N-benzyl-3-piperidinol | patsnap.com |

This synthetic route is considered advantageous due to its use of low-cost materials, operational safety, and high product purity, making it suitable for industrial-scale production. google.comgoogle.com

Esterification Reactions for Benidipine 5-(1-Benzylpiperidin-3-yl) Formation

The final key step in the synthesis of Benidipine is the coupling of the dihydropyridine carboxylic acid moiety with the N-benzyl-3-piperidinol side chain via an ester linkage.

One common method involves activating the carboxylic acid group of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1). nih.govresearchgate.net This is typically done by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or a mixed anhydride.

A detailed procedure is as follows:

Activation: The carboxylic acid intermediate (Ben-1) is suspended in a solvent mixture like dichloromethane (B109758) and dimethylformamide. An activating agent, such as thionyl chloride or a chlorophosphate, is added under alkaline conditions at a reduced temperature (0–5 °C). google.comgoogle.comnih.govresearchgate.net This forms a reactive intermediate in situ.

Esterification: N-benzyl-3-piperidinol (Ben-2) is then added to the reaction mixture. google.comgoogle.comnih.govresearchgate.net The reaction is stirred, often first at a low temperature and then at room temperature, to form the ester bond, yielding Benidipine. nih.govresearchgate.net

Workup and Purification: The reaction is quenched with water, and the organic product is extracted, dried, and purified, typically by crystallization from a solvent mixture like ethanol (B145695) and acetone, to yield the final product as a hydrochloride salt. google.comgoogle.comnih.govresearchgate.net

The table below outlines the general esterification process.

| Step | Reactants | Reagents | Solvent | Conditions | Outcome | Reference(s) |

| 1. Activation | Ben-1 (DHP carboxylic acid) | Thionyl Chloride | Dichloromethane/DMF | 0-5°C, 1 hour | Activated acid intermediate | nih.govresearchgate.net |

| 2. Coupling | Activated acid intermediate, Ben-2 (N-benzyl-3-piperidinol) | - | Dichloromethane/DMF | 0-5°C for 2h, then 25°C for 1h | Crude Benidipine | nih.govresearchgate.net |

| 3. Purification | Crude Benidipine | - | Ethanol/Acetone | Crystallization | α-Benidipine Hydrochloride | nih.govresearchgate.net |

Chemical Derivatization and Analog Synthesis for Research Purposes

The synthesis of derivatives and analogs of Benidipine is essential for understanding its metabolism, identifying process-related impurities, and exploring its structure-activity relationships. nih.govnih.gov During the synthesis and storage of Benidipine, several related impurities can be formed, and the synthesis of these compounds as reference standards is crucial for analytical method development and validation. nih.govnih.gov

Examples of such derivatives that have been synthesized include:

Ben-bis: A bis-substituted impurity where both carboxylic acid groups of the dihydropyridine ring are esterified with 1-benzylpiperidin-3-ol. nih.gov

Ben-desbenzyl: An analog where the benzyl group on the piperidine ring is absent. This is synthesized by using piperidin-3-ol instead of N-benzyl-3-piperidinol in the final esterification step. nih.gov

Metabolites: In order to confirm the structures of metabolites, numerous compounds related to Benidipine have been prepared. Research has identified metabolites resulting from the oxidation of the dihydropyridine ring, de-benzylation of the piperidine nitrogen, and other biotransformations. nih.gov The synthesis of these potential metabolites is vital for pharmacokinetic studies. nih.gov

These synthetic efforts not only support quality control in manufacturing but also provide valuable insights into the drug's behavior in biological systems. nih.govnih.gov

Modifications of the Ester Linkages

Modifications to the ester groups at the 3- and 5-positions of the dihydropyridine ring are critical, as these moieties significantly influence the compound's activity. While extensive research on creating a library of benidipine analogs through varied ester linkages is not widely published, transformations are known to occur through metabolic processes and during synthesis.

One notable transformation involves the hydrolysis of the ester moiety, which has been identified as a metabolic pathway for benidipine. Another significant modification observed during synthesis is the formation of a bis-piperidine derivative. This impurity, named Ben-bis , arises from the replacement of the methyl ester at the 5-position with a second (R*)-1-benzyl-3-piperidinyl ester. This results in the compound bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. The formation of this impurity is linked to the presence of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid (Ben-1 acid) as a by-product during the synthesis of the intermediate Ben-1.

Table 1: Observed Modifications of Ester Linkages in Benidipine

| Modification Type | Resulting Compound/Product | Context of Formation |

| Hydrolysis | Carboxylic acid derivative | Metabolic pathway |

| Transesterification | Ben-bis impurity | Synthetic side-reaction |

Substitutions on the Dihydropyridine Ring System

The 1,4-dihydropyridine ring is the pharmacophoric core of benidipine and is susceptible to chemical transformation, primarily oxidation. This process leads to the aromatization of the dihydropyridine ring into a pyridine ring.

This transformation is a primary metabolic pathway and also occurs during the manufacturing process and stability studies, leading to the formation of an oxidation impurity known as Ben-ox japsonline.com. The structure of this degradant is 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. The conversion from a dihydropyridine to a pyridine structure represents a significant alteration and results in a loss of pharmacological activity typical of dihydropyridine calcium channel blockers. Structure-activity relationship studies on dihydropyridines, in general, have established that the aryl group at the 4-position is a crucial requirement for optimal activity.

Table 2: Key Transformations of the Dihydropyridine Ring

| Transformation Type | Resulting Structure | Common Name |

| Oxidation/Aromatization | Pyridine derivative | Ben-ox |

Alterations of the Benzylpiperidine Moiety

The 1-benzylpiperidin-3-yl group is another site for chemical modification in the benidipine molecule. The most documented alteration is the cleavage of the benzyl group from the piperidine nitrogen.

This N-debenzylation is a primary metabolic pathway, resulting in the formation of N-desbenzylbenidipine . A similar compound, referred to as Ben-desbenzyl , can be formed as a process-related impurity during synthesis. This occurs if the intermediate, 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid (Ben-1), reacts with piperidin-3-ol instead of 1-benzyl-3-piperidinol (Ben-2). Piperidin-3-ol can be present as an impurity in the Ben-2 starting material.

Table 3: Documented Alterations of the Benzylpiperidine Moiety

| Alteration Type | Resulting Compound | Context |

| N-Debenzylation | N-desbenzylbenidipine | Metabolism |

| Lack of Benzylation | Ben-desbenzyl impurity | Synthetic Impurity Formation |

Identification and Characterization of Process-Related Impurities and Degradants

The quality control of benidipine hydrochloride requires a thorough understanding of the potential impurities that can arise during its synthesis and storage. researchgate.netresearchgate.net These impurities are often related to starting materials, intermediates, or by-products from side reactions. researchgate.net

Mechanisms of Impurity Formation

Several key process-related impurities have been identified and their formation pathways elucidated. researchgate.net

Ben-1 (5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid): This is a key intermediate in the synthesis of benidipine. Its presence in the final product is typically due to an incomplete reaction where the carboxylic acid at the 3-position has not been esterified with 1-benzyl-3-piperidinol. japsonline.com

Ben-bis (bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate): The formation of this impurity is dependent on the presence of a dicarboxylic acid intermediate, Ben-1 acid. If Ben-1 acid is present, it can react with two molecules of 1-benzyl-3-piperidinol, leading to the formation of the Ben-bis impurity. derpharmachemica.com

Ben-desbenzyl (3-methyl 5-piperidin-3-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate): This impurity is formed when the intermediate Ben-1 reacts with piperidin-3-ol, an impurity that may be present in the 1-benzyl-3-piperidinol (Ben-2) starting material. derpharmachemica.com

Ben-ox (3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate): This is an oxidation impurity formed by the aromatization of the dihydropyridine ring of benidipine to a pyridine ring. japsonline.com This can occur during the manufacturing process or upon storage. japsonline.com

Synthetic Routes for Impurity Reference Standards

To accurately quantify known impurities in benidipine, high-purity reference standards are required. These are often synthesized and characterized independently.

Synthesis of Ben-1: As an intermediate in the main synthesis of benidipine, Ben-1 can be isolated and purified for use as a reference standard. japsonline.com

Synthesis of Ben-bis: This impurity can be synthesized by reacting Ben-1 acid with thionyl chloride to form an acyl chloride, which is then reacted with an excess of 1-benzyl-3-piperidinol. japsonline.com

Synthesis of Ben-desbenzyl: The synthesis of this reference standard would involve the reaction of the activated intermediate of Ben-1 (e.g., the acyl chloride) with piperidin-3-ol.

Synthesis of Ben-ox: The oxidation impurity can be prepared by treating benidipine with an oxidizing agent, such as nitric acid, to facilitate the aromatization of the dihydropyridine ring. japsonline.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Benidipine 5 1 Benzylpiperidin 3 Yl and Its Analogues

Correlations Between Stereochemistry and Calcium Channel Affinity

The biological activity of benidipine (B10687) is profoundly influenced by its stereochemistry. The molecule possesses two chiral centers, one at the C4 position of the dihydropyridine (B1217469) ring and another in the piperidine (B6355638) ring of the ester side chain, leading to the existence of multiple stereoisomers. Research has unequivocally demonstrated that these isomers exhibit significant differences in their affinity for the dihydropyridine receptor sites on calcium channels.

Binding studies have revealed a high degree of stereoselectivity. The S-S-(+) isomer of benidipine, for instance, shows a markedly higher affinity for the receptor compared to its R-R-(-) counterpart. nih.gov This difference in binding affinity translates directly to their pharmacological potency. The (+)-alpha isomer is reported to be 30 to 100 times more potent in its antihypertensive activity than the (-)-alpha isomer. nih.gov This pronounced difference underscores the precise three-dimensional arrangement required for optimal interaction with the receptor binding pocket. The S-S-(+) configuration appears to present the key interacting moieties, such as the dihydropyridine ring and its substituents, in a spatially favorable orientation for high-affinity binding.

Table 1: Stereoselectivity of Benidipine Isomers in Receptor Binding

| Isomer | Inhibition Constant (Ki) | Relative Potency |

|---|---|---|

| S-S-(+) Isomer | 0.028 nM | ~157x higher than R-R-(-) |

| R-R-(-) Isomer | 4.4 nM | Baseline |

Data sourced from binding studies on rat heart membranes. nih.gov

Impact of Substituent Variations on Dihydropyridine Ring

The 1,4-dihydropyridine (B1200194) (DHP) ring is the core pharmacophore responsible for the calcium channel blocking activity of this class of drugs. The nature and position of substituents on this ring are critical determinants of the molecule's efficacy and selectivity. General SAR studies on DHP derivatives have established several key principles that apply to benidipine analogues:

Aryl Group at C4: The presence of an aryl group, in benidipine's case a 3-nitrophenyl group, at the 4-position of the DHP ring is considered a fundamental requirement for optimal antagonist activity. nih.govresearchgate.net The orientation of this ring relative to the DHP ring is crucial.

Substituents on the C4-Aryl Ring: The type and position of substituents on the C4-phenyl ring significantly modulate receptor-binding activity. nih.govresearchgate.net Electron-withdrawing groups, such as the nitro group (NO2) in benidipine, are generally favored and contribute to the potency of the compound.

Ester Groups at C3 and C5: The ester groups at the C3 and C5 positions are vital for activity, playing a key role in binding to the calcium channel receptor. nih.govresearchgate.net Asymmetry in these ester groups, as seen in benidipine (a methyl ester at C3 and the bulky 1-benzylpiperidin-3-yl ester at C5), is a common feature in many potent DHP blockers and influences both potency and duration of action.

Role of the 5-(1-Benzylpiperidin-3-yl) Ester Group in Receptor Binding and Selectivity

This group is thought to contribute significantly to several key properties:

Membrane Partitioning and Long Duration of Action: The high lipophilicity imparted by this group facilitates the drug's partitioning into the cell membrane. This creates a local drug reservoir near the receptor site, contributing to benidipine's characteristic slow onset and long-lasting activity. nih.gov

Receptor Selectivity: The unique size and shape of the 5-(1-benzylpiperidin-3-yl) group may contribute to benidipine's selectivity for different types of calcium channels (L, N, and T). By occupying a specific sub-pocket of the receptor, it can confer a binding profile that is distinct from DHPs with smaller, less complex ester groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For dihydropyridine calcium channel blockers, QSAR studies are instrumental in understanding the physicochemical properties that govern their potency and in predicting the activity of novel analogues.

While specific QSAR models for Benidipine 5-(1-benzylpiperidin-3-yl) are not extensively published, general models for the 1,4-dihydropyridine class provide valuable insights. ijnrd.org These models typically demonstrate that a combination of electronic, steric, and lipophilic descriptors are critical for activity. researchgate.net

Electronic Descriptors: Parameters related to the electron-withdrawing or donating nature of substituents on the C4-phenyl ring are often included, reflecting the importance of electronic interactions with the receptor.

Steric Descriptors: Molecular size, shape, and volume, particularly of the C3 and C5 ester groups, are crucial variables that influence how well the molecule fits into the binding site.

Lipophilicity Descriptors: Terms like LogP (the logarithm of the partition coefficient) are frequently found in DHP QSAR models, highlighting the importance of lipophilicity for membrane partitioning and access to the receptor. researchgate.net

These models are developed using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to create mathematical equations that can predict the inhibitory concentration (IC50) of new compounds before they are synthesized, thus guiding drug design. nih.govresearchgate.net

Rational Design Principles for Modified Benidipine Analogues

The SAR and QSAR insights discussed previously form the foundation for the rational design of new benidipine analogues with potentially improved properties, such as enhanced potency, greater selectivity, or a modified pharmacokinetic profile. The core principles of this design process include:

Scaffold Hopping and Modification: While retaining the essential 1,4-dihyropyridine core, medicinal chemists can introduce minor changes to the scaffold to improve efficacy. japsonline.com

Substituent Optimization: Based on SAR data, substituents on the C4-phenyl ring can be varied to fine-tune electronic properties for optimal receptor interaction. For example, replacing the nitro group with other electron-withdrawing moieties could be explored.

Side Chain Engineering: The C3 and C5 ester side chains are primary targets for modification. Altering the length, bulk, and lipophilicity of the 5-(1-benzylpiperidin-3-yl) group could modulate the drug's duration of action and selectivity profile.

Computational Guidance: Modern drug design heavily relies on in silico methods. bibliomed.org Techniques like molecular docking can be used to simulate how newly designed analogues fit into a three-dimensional model of the calcium channel binding site. uran.ua Pharmacophore modeling can identify the essential 3D arrangement of chemical features required for binding, which can then be used to screen virtual libraries of new compounds. uran.ua This computational pre-screening allows researchers to prioritize the synthesis of compounds that are most likely to succeed.

By integrating established SAR principles with the predictive power of QSAR and computational modeling, researchers can rationally design the next generation of benidipine analogues, aiming for superior therapeutic profiles.

Preclinical Pharmacokinetics and Biotransformation of Benidipine 5 1 Benzylpiperidin 3 Yl

In Vitro Membrane Permeability and Transport Studies

While specific data from standardized in vitro permeability assays such as the Caco-2 cell permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) for benidipine (B10687) are not extensively detailed in publicly available literature, its chemical characteristics provide insight into its membrane transport. Benidipine is known to be a lipophilic compound, a quality that generally facilitates passive diffusion across cellular membranes, which is a primary mechanism for the absorption of many orally administered drugs. youtube.com

Studies have shown that benidipine has a high affinity for cell membranes, which contributes to its long-lasting pharmacological activity. sigmaaldrich.com Furthermore, research has indicated that benidipine can increase the membrane fluidity of erythrocytes. innovareacademics.in This interaction with the cell membrane underscores its lipophilic nature and supports the likelihood of good membrane permeability, which is a prerequisite for its rapid absorption observed in animal models.

Preclinical Absorption and Distribution Studies in Animal Models

Preclinical studies in rats and dogs have demonstrated that benidipine is rapidly absorbed from the gastrointestinal tract following oral administration. admescope.com

In Wistar rats, after a single oral dose of 14C-labeled benidipine, plasma radioactivity reached its maximum concentration (Cmax) at 0.5 hours. nih.gov A secondary peak was observed at 4 hours, and the radioactivity decreased biphasically with half-lives of approximately 6 and 38 hours. nih.gov In beagle dogs, the peak plasma radioactivity was reached at 1 hour post-administration, followed by a biphasic decrease with half-lives of about 2 and 25 hours. nih.gov

Table 1: Pharmacokinetic Absorption Parameters of 14C-Benidipine in Animal Models Data sourced from Kobayashi H, et al. (1988). nih.gov

| Species | Time to Peak Plasma Concentration (Tmax) | Biological Half-lives |

|---|---|---|

| Rat | 0.5 hours (initial peak), 4 hours (second peak) | ~6 hours and ~38 hours |

| Dog | 1 hour | ~2 hours and ~25 hours |

Enzymatic Biotransformation Pathways and Metabolite Identification

Benidipine undergoes extensive and near-complete metabolism, primarily in the liver. wikipedia.orgnih.govsigmaaldrich.com In vitro studies using human liver microsomes have been crucial in elucidating the specific metabolic pathways and identifying the enzymes responsible. nih.govnih.gov

The primary Phase I metabolic transformations of benidipine involve two main reactions. nih.gov The first is the aromatization (or dehydrogenation) of the dihydropyridine (B1217469) ring to its corresponding pyridine (B92270) analog. nih.govnih.gov The second significant pathway is the N-dealkylation of the benzyl (B1604629) group from the piperidine (B6355638) moiety, a process also referred to as N-debenzylation. nih.govnih.gov

The biotransformation of benidipine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgsigmaaldrich.com Specifically, CYP3A4 and CYP3A5 have been identified as the major isoforms responsible for both the N-debenzylation and the dehydrogenation of benidipine. nih.govijpsjournal.comnih.gov Studies have shown that the metabolism of benidipine is highly correlated with CYP3A activity. nih.govnih.gov While CYP3A4 and CYP3A5 are the principal contributors, accounting for over 90% of the metabolism, minor involvement of CYP2A6 and CYP2D6 has also been noted. ijpsjournal.com

Kinetic analyses of metabolite formation by recombinant CYP enzymes have provided intrinsic clearance (CLint) values, confirming the high efficiency of CYP3A4 and CYP3A5 in metabolizing benidipine. nih.govnih.gov

Table 2: Intrinsic Clearance (CLint) of Benidipine Metabolite Formation by CYP3A4 and CYP3A5 Data represents formation from (-)-alpha and (+)-alpha isomers. Sourced from Yoon YJ, et al. (2007). nih.gov

| Enzyme | Metabolite Formation | CLint (µL/min/pmol P450) |

|---|---|---|

| CYP3A4 | Total Metabolites from (-)-alpha isomer | 17.7 |

| CYP3A4 | Total Metabolites from (+)-alpha isomer | 14.4 |

| CYP3A5 | Total Metabolites from (-)-alpha isomer | 8.3 |

| CYP3A5 | Total Metabolites from (+)-alpha isomer | 11.0 |

Incubation of benidipine with human liver microsomes in the presence of NADPH results in the formation of two major metabolites: N-desbenzylbenidipine and dehydrobenidipine. nih.govnih.govnih.gov N-desbenzylbenidipine is the product of the N-dealkylation reaction, while dehydrobenidipine is the pyridine derivative formed via aromatization of the dihydropyridine ring. nih.gov The structures of these and other metabolites found in rats and dogs have been confirmed through the chemical synthesis of the expected compounds. researchgate.net

Preclinical Elimination Mechanisms (e.g., Biliary Excretion)

The elimination of benidipine and its metabolites occurs primarily through the fecal route, indicating that biliary excretion is the major elimination pathway. sigmaaldrich.comnih.gov

In preclinical animal studies, the majority of the administered radioactive dose was recovered in the feces. nih.gov

In rats , over a 72-hour period following a single oral dose, approximately 74% of the radioactivity was excreted in the feces, with 19% found in the urine. nih.govnih.gov

In dogs , over 96 hours, 66% of the radioactivity was recovered in the feces and 25% in the urine. nih.govnih.gov

Direct measurement in rats confirmed significant biliary excretion, with 34% of the radioactivity being excreted into the bile within 48 hours. These findings also suggested that the metabolites undergo partial reabsorption from the gastrointestinal tract (enterohepatic circulation). nih.govnih.gov Studies with repeated administration in rats showed a similar excretion pattern, with 88% of radioactivity in feces and 6% in urine. mdpi.com Unchanged benidipine is not detected in the feces. nih.gov

Table 3: Cumulative Excretion of Radioactivity after Oral Administration of 14C-Benidipine Data sourced from Kobayashi H, et al. (1988). nih.gov

| Species | Route of Excretion | Percentage of Dose | Collection Period |

|---|---|---|---|

| Rat | Feces | 74% | 72 hours |

| Rat | Urine | 19% | 72 hours |

| Dog | Feces | 66% | 96 hours |

| Dog | Urine | 25% | 96 hours |

Stereoselective Disposition and its Mechanistic Basis (excluding metabolism)

The disposition of benidipine, a chiral dihydropyridine calcium channel blocker, exhibits notable stereoselectivity in preclinical species. This enantioselective behavior is primarily attributed to differences in protein binding and tissue distribution between its stereoisomers, independent of metabolic processes.

A key mechanistic basis for this stereoselective disposition lies in the differential binding of the enantiomers to their target receptors and other proteins. Research on the binding properties of benidipine to rat heart membranes has provided clear evidence of high stereoselectivity. The S-S-(+) isomer exhibits a significantly higher affinity for the dihydropyridine receptor sites compared to the R-R-(-) isomer. This is quantified by their respective inhibition constants (Ki), which highlight a substantial difference in their binding potency.

The following table summarizes the stereoselective binding of benidipine isomers to rat heart membranes:

| Isomer | Inhibition Constant (Ki) (nM) |

| S-S-(+) isomer | 0.028 |

| R-R-(-) isomer | 4.4 |

This interactive table provides a clear comparison of the binding affinities of the two main stereoisomers of benidipine.

Pharmacokinetic Modeling in Preclinical Species (e.g., rodent and canine models)

The pharmacokinetics of benidipine have been characterized in preclinical species, including rats and dogs, to understand its absorption, distribution, and elimination profiles. Pharmacokinetic modeling in these species has been instrumental in describing the time course of the drug in the body and informing the design of further studies.

In rodent models, particularly in spontaneously hypertensive rats (SHR), the plasma concentrations of benidipine have been successfully described by a one-compartment open model . This model suggests that after administration, benidipine distributes rapidly and uniformly throughout the body, which then behaves as a single, kinetically homogenous unit from which the drug is eliminated. This model has been useful in correlating plasma concentrations with the observed antihypertensive effects of the drug.

General pharmacokinetic studies in rats and dogs have revealed that benidipine is rapidly absorbed after oral administration. However, a non-linearity in bioavailability with increasing doses has been observed in both species, suggesting saturation of absorption or first-pass metabolism. The elimination of benidipine appears to be relatively quick.

The following table presents a summary of key pharmacokinetic parameters of benidipine in rats and dogs, derived from various preclinical studies. It is important to note that specific parameters for a comprehensive multi-compartment model are not consistently available across all studies and species.

| Parameter | Rat | Dog |

| Time to Maximum Plasma Concentration (Tmax) | ~0.5 hours | ~1 hour |

| Biological Half-life (t½) | Biphasic: ~6 hours and ~38 hours (for total radioactivity) | Biphasic: ~2 hours and ~25 hours (for total radioactivity) |

| Bioavailability | Non-linear with dose | Non-linear with dose |

This interactive table summarizes key pharmacokinetic findings for benidipine in preclinical rodent and canine models.

Computational and Theoretical Studies of Benidipine 5 1 Benzylpiperidin 3 Yl

Molecular Docking Simulations with Calcium Channel Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of Benidipine (B10687), a dihydropyridine (B1217469) calcium channel blocker, docking simulations are primarily employed to elucidate its binding mechanism to L-type calcium channels (LTCCs), its main therapeutic target.

Research in this area typically involves the use of high-resolution crystal structures of calcium channels, such as CavAb (PDB IDs: 5KLB, 5KLS), as the receptor targets. japsonline.com The three-dimensional structure of Benidipine 5-(1-Benzylpiperidin-3-yl) is computationally generated and optimized for the docking simulation. Using algorithms like the Lamarckian genetic algorithm within software such as AutoDock, researchers can simulate the interaction between the ligand (Benidipine derivative) and the protein's active site. japsonline.com

These simulations aim to identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, studies on similar dihydropyridine derivatives have shown hydrogen bond formation between the keto group of the ligand and amino acid residues like Val158 in the calcium channel's B-chain. japsonline.com The output of these simulations is often a binding energy score (e.g., in kcal/mol), which quantifies the affinity of the compound for the target protein. Lower binding energies typically indicate a more stable and favorable interaction. japsonline.com

| Parameter | Description | Example Finding for Dihydropyridines |

| Target Protein | L-type Calcium Channel (e.g., CavAb) | Binding occurs within the channel's pore or associated subunits. |

| Key Interactions | Hydrogen Bonds, Hydrophobic Interactions | Hydrogen bonds with residues like Val158 and Arg155. japsonline.com |

| Binding Energy | Estimated affinity of the ligand for the receptor | Favorable energies, often in the range of -7 to -10 kcal/mol. japsonline.com |

| Software | AutoDock, Glide | Widely used for predicting ligand-protein interactions. mdpi.comjapsonline.com |

This table is illustrative, based on findings for similar dihydropyridine compounds.

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Membrane Partitioning

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. utupub.fi MD simulations are crucial for understanding the conformational changes in both the ligand and the receptor upon binding and for assessing the stability of the docked complex. utupub.fidntb.gov.ua These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

For the Benidipine 5-(1-Benzylpiperidin-3-yl)-calcium channel complex, MD simulations can confirm the stability of key hydrogen bonds and hydrophobic contacts identified in docking studies. unica.it Furthermore, MD is instrumental in studying how the drug partitions into and interacts with the lipid bilayer of the cell membrane. This is particularly relevant for dihydropyridines, as their interaction with the membrane is believed to contribute to their long-acting effects. nih.gov

In a typical MD setup for membrane partitioning, the drug molecule is placed in a simulation box containing a model phospholipid bilayer (like POPC) and water molecules. unica.it The simulation, often run for hundreds of nanoseconds, can reveal the drug's preferred location and orientation within the membrane, the energy barriers for its entry and exit, and its effect on membrane properties such as fluidity. nih.govmdpi.com Experimental studies have indeed shown that benidipine can increase the membrane fluidity of erythrocytes, an effect that MD simulations can help to explain at a molecular level. nih.govresearchgate.net

| Simulation Type | Objective | Key Outputs |

| Ligand-Receptor MD | Assess the stability of the docked complex. | Root Mean Square Deviation (RMSD), interaction energy, hydrogen bond analysis. unica.it |

| Membrane Partitioning MD | Understand the interaction of the drug with the cell membrane. | Free energy profile (Potential of Mean Force), drug orientation, effect on membrane thickness and area per lipid. mdpi.com |

| Force Fields | AMBER, CHARMM36 | Sets of parameters used to describe the potential energy of the system. unica.itmdpi.com |

This table outlines the common objectives and outputs of MD simulations in drug research.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. epstem.net For Benidipine 5-(1-Benzylpiperidin-3-yl), these methods can compute a wide range of properties that govern its behavior at the molecular level.

By solving approximations of the Schrödinger equation, DFT methods like B3LYP with a basis set such as 6-31G(d,p) can determine the molecule's optimized geometry (bond lengths, bond angles, and dihedral angles). epstem.net These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests higher reactivity.

Other calculated properties include the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. This information is valuable for understanding potential metabolic transformations and interactions with biological targets. epstem.net

| Property | Description | Relevance to Benidipine Derivative |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides the most stable conformation for docking and MD studies. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and stability. epstem.net |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecule's surface. | Helps predict sites of interaction and metabolic attack. |

| Methodology | Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). | Standard computational methods for accurate electronic structure calculation. epstem.net |

This table summarizes key properties derived from quantum chemical calculations.

In Silico Prediction of Metabolites and Metabolic Pathways

Predicting a drug's metabolic fate is a critical step in development. In silico tools for metabolite prediction use various algorithms, including rule-based systems and machine learning models, to forecast how a parent drug will be transformed by metabolic enzymes. nih.govresearchgate.net For Benidipine, which is known to be metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, these tools can predict the structures of potential metabolites. nih.gov

Software platforms like BioTransformer, SyGMa, and MetaTrans can be used to predict the biotransformations of Benidipine 5-(1-Benzylpiperidin-3-yl). nih.govresearchgate.net These programs apply a library of known metabolic reactions, such as oxidation, hydrolysis, and conjugation, to the structure of the parent compound. For a benidipine derivative, key predicted reactions would likely include:

Oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) derivative (an aromatization reaction).

N-debenzylation , which involves the removal of the benzyl (B1604629) group from the piperidine (B6355638) ring.

Hydroxylation at various positions on the aromatic rings or the piperidine moiety.

Ester hydrolysis .

The predictions from these computational tools can then be compared with experimental data. For benidipine, known metabolites include N-desbenzylbenidipine and dehydrobenidipine (the oxidized pyridine form), which aligns with the expected predictions of in silico models. nih.govnih.gov

| In Silico Tool | Prediction Approach | Common Predicted Reactions for Benidipine |

| SyGMa | Reaction rule-based system. nih.gov | Dihydropyridine oxidation, N-dealkylation. |

| BioTransformer | Combines QSAR models and reaction rules. nih.gov | Hydroxylation, Ester hydrolysis. |

| GLORYx | Identifies sites of metabolism and predicts transformations. researchgate.net | Conjugation reactions (e.g., glucuronidation). |

This table lists common in silico tools and their application to predicting Benidipine metabolism.

Quantitative Structure-Interaction Relationship (QSIR) Analysis with Metabolic Enzymes or Transporters

Quantitative Structure-Activity/Interaction Relationship (QSAR/QSIR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or interaction with a specific protein. mdpi.com A QSIR analysis for Benidipine 5-(1-Benzylpiperidin-3-yl) would aim to predict its interaction with metabolic enzymes like CYP3A4 or drug transporters such as P-glycoprotein (P-gp).

To build a QSIR model, a dataset of compounds (typically other dihydropyridines) with known experimental data (e.g., inhibition constants (Ki) for CYP3A4) is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., logP), electronic features (e.g., partial charges), and 3D shape.

Using statistical methods like multiple linear regression or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a model is created that links the descriptors to the observed interaction data. mdpi.com This model can then be used to predict the interaction potential of new or untested compounds like Benidipine 5-(1-Benzylpiperidin-3-yl). Such an analysis could predict whether it is likely to be a substrate or inhibitor of CYP3A4 or P-gp, providing valuable information on potential drug-drug interactions. mdpi.com

Computational Drug Repositioning and Target Identification

Computational drug repositioning (or repurposing) aims to find new therapeutic uses for existing drugs. escholarship.orgmdpi.com This approach leverages the vast amount of available biological and chemical data to identify novel drug-target or drug-disease relationships. nih.gov For a compound like Benidipine 5-(1-Benzylpiperidin-3-yl), in silico methods can screen for potential new targets beyond the L-type calcium channel.

One common strategy is structure-based repositioning, which uses molecular docking to screen a library of known drug targets with the compound of interest. nih.gov A notable example for the parent compound, Benidipine, involved docking it against Aldose Reductase (ALR2) and the Receptor for Advanced Glycation End products (RAGE), two proteins implicated in the complications of diabetes. nih.gov The study found that Benidipine exhibited a high binding affinity and a favorable interaction profile with both ALR2 and RAGE, suggesting its potential as a therapeutic agent to manage secondary diabetic complications. nih.gov This demonstrates how computational screening can successfully identify promising new applications for established drugs. nih.gov

Other computational approaches include network-based methods, which analyze complex networks of drug-target-disease interactions, and profile-based methods, which compare a drug's chemical structure or gene expression signature to those of other compounds to infer new activities. escholarship.orgmdpi.com

Advanced Analytical Methodologies for Benidipine 5 1 Benzylpiperidin 3 Yl Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatography is the cornerstone for separating and quantifying chemical entities within a mixture. For Benidipine (B10687) 5-(1-Benzylpiperidin-3-yl), various sophisticated chromatographic methods are employed to ensure its purity and determine its concentration in different matrices.

HPLC and UPLC are the most extensively used techniques for the analysis of active pharmaceutical ingredients (APIs) and their impurities in the pharmaceutical industry. tandfonline.com These methods offer high resolution, sensitivity, and precision for the quantitative analysis and purity evaluation of compounds like Benidipine 5-(1-Benzylpiperidin-3-yl).

Research on Benidipine and its process-related impurities has led to the development of robust, stability-indicating HPLC and UPLC methods. nih.govresearchgate.net These methods are designed to separate the main compound from any potential impurities that may arise during synthesis or degradation. nih.gov For instance, a typical analytical approach for Benidipine and its related substances utilizes a reversed-phase C18 column with a gradient elution system. researchgate.netnih.gov The mobile phase often consists of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. tandfonline.comresearchgate.net A validated UPLC assay method has been successfully used for stability studies of Benidipine, demonstrating its suitability for analyzing related compounds. nih.gov

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Benidipine and Related Compounds

| Parameter | HPLC Specification | UPLC Specification |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) | 10 mM Ammonium (B1175870) Acetate (pH 4.8) |

| Mobile Phase B | Acetonitrile/Methanol mixture | Acetonitrile |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection (UV) | 237 nm | 237 nm |

| Column Temp. | 25 °C | 40 °C |

While HPLC and UPLC are ideal for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile substances. In the context of Benidipine 5-(1-Benzylpiperidin-3-yl) research, GC-MS could be employed to identify and quantify any volatile metabolites or degradation products that are not amenable to LC-based techniques. For example, studies on other dihydropyridine (B1217469) drugs like Nilvadipine have successfully used GC-MS to identify photodegradation products. nih.gov This technique involves separating compounds in the gas phase followed by detection using a mass spectrometer, which provides structural information, allowing for definitive identification of the analytes. nih.gov

Benidipine possesses two stereogenic centers, leading to the existence of four stereoisomers. semanticscholar.org The commercially available drug is the α-racemate. nih.gov Given this stereochemistry, it is highly probable that Benidipine 5-(1-Benzylpiperidin-3-yl) also exists as multiple stereoisomers. As different enantiomers can have distinct pharmacological and toxicological profiles, assessing the enantiomeric purity is critical.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. A validated method for the analysis of Benidipine enantiomers in human plasma utilizes a chiral stationary phase column, such as one based on a macrocyclic antibiotic like Vancomycin. nih.gov This approach allows for the baseline separation of the stereoisomers, enabling the determination of their individual concentrations. nih.govresearchgate.net Such a method would be directly applicable to assess the enantiomeric purity of synthesized Benidipine 5-(1-Benzylpiperidin-3-yl).

Table 2: Example Chiral HPLC Method for Benidipine Enantiomers

| Parameter | Specification |

|---|---|

| Column | Macrocyclic Antibiotic (Vancomycin) Chiral Stationary Phase |

| Mobile Phase | Methanol:Acetic Acid:Triethylamine (100:0.01:0.0001, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used for the structural elucidation of unknown compounds, confirmation of molecular weights, and the identification of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. This technique is the method of choice for quantifying drug molecules in complex biological matrices such as plasma, which is essential during preclinical studies.

Sensitive and accurate LC-MS/MS methods have been developed for the determination of Benidipine in human plasma. nih.govresearchgate.net These methods typically involve a simple extraction step (e.g., liquid-liquid extraction with diethyl ether) followed by analysis on a reversed-phase C18 column. nih.gov Detection is performed using a tandem mass spectrometer in multiple reaction-monitoring (MRM) mode, which provides excellent selectivity and low limits of quantification (down to 0.05 ng/mL). nih.gov The development of a similar LC-MS/MS assay for Benidipine 5-(1-Benzylpiperidin-3-yl) would be a critical step in evaluating its pharmacokinetic profile in preclinical models. researchgate.net

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, often with errors of less than 5 ppm. This capability is crucial for determining the elemental composition of an unknown compound and for the structural characterization of impurities and metabolites without the need for authentic reference standards.

In the study of Benidipine, LC-MS has been instrumental in the initial identification of process-related impurities. semanticscholar.org Forced degradation studies of Benidipine, analyzed by LC-MS/MS, have successfully characterized numerous degradation products. nih.gov For a novel compound like Benidipine 5-(1-Benzylpiperidin-3-yl), HRMS would be employed to confirm its molecular formula and to elucidate the structures of any unknown related substances or metabolites formed during stability testing or in vivo studies. The fragmentation patterns observed in the MS/MS spectra provide vital clues to the molecule's structure. nih.gov

Spectroscopic Techniques for Structural Characterization

Spectroscopic methodologies are fundamental in the elucidation of the molecular structure of "Benidipine 5-(1-Benzylpiperidin-3-yl)" and for its quantification in various matrices. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition, bonding arrangements, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular skeleton and the stereochemistry of the compound.

In the ¹H NMR spectrum of benidipine, characteristic signals can be assigned to the various protons within the molecule. For instance, the protons of the dihydropyridine ring, the methyl groups, the nitrophenyl moiety, and the benzylpiperidinyl group each exhibit distinct chemical shifts and coupling patterns. These assignments are crucial for confirming the identity and purity of "Benidipine 5-(1-Benzylpiperidin-3-yl)". Detailed analysis of the coupling constants can further help in determining the conformation of the dihydropyridine ring.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for Benidipine Core Structures

| Proton | Illustrative Chemical Shift (ppm) |

|---|---|

| Dihydropyridine-NH | ~8.0 - 9.0 (s) |

| Aromatic-H (Nitrophenyl) | ~7.2 - 8.2 (m) |

| Aromatic-H (Benzyl) | ~7.0 - 7.5 (m) |

| Dihydropyridine-CH | ~4.8 - 5.2 (s) |

| Piperidine-CH | ~2.0 - 3.5 (m) |

| Dihydropyridine-CH₃ | ~2.0 - 2.5 (s) |

Note: This table provides illustrative chemical shift ranges for the core structural motifs of benidipine. Actual values for "Benidipine 5-(1-Benzylpiperidin-3-yl)" would require specific experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FTIR spectrum of benidipine and its derivatives provides a unique fingerprint, confirming the presence of key structural components.

The spectrum of "Benidipine 5-(1-Benzylpiperidin-3-yl)" is expected to show characteristic absorption bands for the N-H stretching of the dihydropyridine ring, C=O stretching of the ester groups, C-O stretching, N-O stretching of the nitro group, and C-H stretching of the aromatic and aliphatic moieties. The absence of unexpected peaks can be used to assess the purity of the compound. researchgate.netpharmacyjournal.net

Table 2: Expected Characteristic Infrared Absorption Bands for Benidipine 5-(1-Benzylpiperidin-3-yl)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Dihydropyridine) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1680 - 1720 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| N-O (Nitro) | Symmetric Stretching | 1300 - 1350 |

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For the quantification of benidipine and its derivatives, a specific wavelength of maximum absorbance (λmax) is selected to ensure high sensitivity. In the case of benidipine hydrochloride, the λmax is typically observed around 237 nm. The method is validated for linearity, accuracy, and precision to ensure reliable quantification in various samples.

Table 3: Parameters for UV-Visible Spectrophotometric Quantification of Benidipine

| Parameter | Reported Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 237 nm |

| Linearity Range | 1 - 5 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

Electron Paramagnetic Resonance (EPR) for Membrane Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While "Benidipine 5-(1-Benzylpiperidin-3-yl)" itself is not paramagnetic, EPR can be employed in membrane studies using spin-labeling methods to investigate the compound's interaction with cell membranes.

In such studies, stable nitroxide spin labels, like 5-nitroxide stearate (5-NS) and 16-nitroxide stearate (16-NS), are incorporated into erythrocyte membranes. The EPR spectra of these spin labels provide information about membrane fluidity. Changes in the spectral parameters, such as the order parameter (S) for 5-NS and the peak height ratio (h₀/h₋₁) for 16-NS, in the presence of benidipine can indicate alterations in the microviscosity and fluidity of the membrane. Research has shown that benidipine can increase the membrane fluidity of erythrocytes.

Table 4: EPR Parameters for Membrane Fluidity Studies with Benidipine

| Spin Label | EPR Spectral Parameter | Effect of Benidipine |

|---|---|---|

| 5-nitroxide stearate (5-NS) | Order Parameter (S) | Decrease |

Electrochemical Methods for In Vitro Studies

Electrochemical methods offer a sensitive and selective approach for the in vitro investigation of electroactive compounds like "Benidipine 5-(1-Benzylpiperidin-3-yl)". Techniques such as cyclic voltammetry and differential pulse voltammetry can be used to study the redox behavior of the dihydropyridine moiety.

The dihydropyridine ring is known to undergo oxidation, and the potential at which this occurs can provide insights into the electronic properties of the molecule. These methods can be applied to study the interaction of the compound with biological macromolecules, such as DNA. For instance, the interaction of dihydropyridine calcium channel blockers with dsDNA has been investigated by observing the changes in the peak currents of guanine and adenine at a glassy carbon electrode surface. nih.gov Such studies can help in understanding the potential for intermolecular interactions through mechanisms like hydrogen bonding and van der Waals forces. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a crucial tool for characterizing the interaction of a ligand with its receptor. These assays use a radiolabeled compound (the radioligand) to specifically bind to the receptor of interest. By measuring the amount of radioactivity bound to the receptor, the affinity of an unlabeled compound, such as "Benidipine 5-(1-Benzylpiperidin-3-yl)", can be determined through competitive binding experiments.

For dihydropyridine calcium channel blockers, radioligands like [³H]nitrendipine or [³H]benidipine are commonly used. nih.govnih.gov The receptor source is typically a membrane preparation from a tissue rich in the target receptor, such as rat cardiac or brain membranes. nih.govnih.gov These assays allow for the determination of key binding parameters, including the dissociation constant (Kd), which is a measure of the receptor's affinity for the radioligand, and the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. Studies have shown that benidipine exhibits a high affinity for dihydropyridine receptor sites in rat heart membranes. nih.gov

Table 5: Radioligand Binding Assay Parameters for Benidipine

| Parameter | Radioligand | Receptor Source | Value |

|---|---|---|---|

| Dissociation Constant (Kd) | [³H]benidipine | Rat Heart Membranes | 0.078 ± 0.029 nM nih.gov |

| Maximal Number of Binding Sites (Bmax) | [³H]benidipine | Rat Heart Membranes | 286 ± 6 fmol/mg protein nih.gov |

| Inhibition Constant (Ki) | Benidipine | Rat Heart Membranes | 0.084 nM nih.gov |

| Detection Limit in Plasma | [³H]nitrendipine | Rat Cardiac Membranes | 0.2 ng/mL nih.gov |

Interactions of Benidipine 5 1 Benzylpiperidin 3 Yl with Other Chemical Entities and Biological Systems Mechanistic Focus

Modulation of Drug-Metabolizing Enzyme Activities (e.g., Cytochrome P450 Inhibition/Induction)

Benidipine (B10687) undergoes extensive metabolism, primarily orchestrated by the Cytochrome P450 (CYP) system in the liver. drugbank.com Research has identified specific isoforms responsible for its biotransformation, highlighting the potential for interactions with other drugs metabolized through the same pathways.

Studies involving human liver microsomes (HLMs) and cDNA-expressed enzymes have conclusively shown that the metabolism of benidipine is mainly performed by CYP3A4 and CYP3A5. drugbank.comnih.gov Two primary metabolic pathways have been identified: N-debenzylation, leading to the formation of N-desbenzylbenidipine, and dehydrogenation, which produces dehydrobenidipine. drugbank.comnih.gov Correlation analyses have confirmed that the rate of formation of these benidipine metabolites is significantly correlated with CYP3A activity. drugbank.com

Further investigation into the stereoselective metabolism of benidipine's enantiomers, (-)-alpha and (+)-alpha isomers, revealed that both CYP3A4 and CYP3A5 contribute to their disposition. drugbank.com However, the intrinsic clearance (CLint) values for the formation of the main metabolites were found to be similar for both isomers, suggesting that stereoselective metabolism is not a dominant factor in its disposition in vivo. drugbank.com

| Metabolite | Benidipine Isomer | Intrinsic Clearance (CLint) (μL/min/pmol P450) |

|---|---|---|

| N-desbenzylbenidipine | (-)-alpha isomer | 1.9 +/- 0.1 |

| N-desbenzylbenidipine | (+)-alpha isomer | 2.3 +/- 2.3 |

| Dehydrobenidipine | (-)-alpha isomer | 0.5 +/- 0.2 |

| Dehydrobenidipine | (+)-alpha isomer | 0.6 +/- 0.6 |

Beyond being a substrate, benidipine also exhibits inhibitory effects on CYP enzymes. As a compound metabolized by CYP3A4, it can act as an inhibitor for other drugs that are substrates of this enzyme. nih.gov This interaction can lead to decreased metabolism of co-administered drugs, a mechanism of significant pharmacological importance. nih.gov For instance, the metabolism of substances like atorvastatin (B1662188) and avanafil (B1665834) can be decreased when combined with benidipine. nih.gov Additionally, studies have examined the inhibitory effects of various dihydropyridine (B1217469) calcium channel blockers on other CYP isoforms, revealing that benidipine can inhibit human cytochrome P450 2J2 (CYP2J2) activity.

Interaction with Drug Transporters (e.g., P-glycoprotein, Uptake Transporters)

There is a known overlap in the substrate and inhibitor specificities between CYP3A4 and P-gp. nih.govnih.gov Given that benidipine is a significant substrate and inhibitor of CYP3A4, its interaction with P-gp has been a subject of investigation. Research has confirmed that benidipine is a potent inhibitor of P-gp. nih.gov In a study evaluating various 1,4-dihydropyridine (B1200194) calcium antagonists, benidipine was identified as a strong inhibitor of both P-gp and CYP3A4. nih.gov

The inhibitory potency of benidipine on P-gp has been quantified using in vitro models. Specifically, experiments using LLC-GA5-COL150 cells, which overexpress P-gp, measured the transcellular transport of known P-gp substrates in the presence of benidipine. nih.gov The results demonstrated that benidipine strongly inhibits the P-gp-mediated transport of both [3H]daunorubicin and [3H]digoxin. nih.gov

| P-gp Substrate | Cell Line | Benidipine IC₅₀ Value (μM) |

|---|---|---|

| [³H]daunorubicin | LLC-GA5-COL150 | 9.5 |

| [³H]digoxin | LLC-GA5-COL150 | Strong Inhibition (IC₅₀ not specified) |

This potent inhibition of a key efflux transporter indicates a significant mechanism for potential drug-drug interactions. By inhibiting P-gp, benidipine can increase the absorption and reduce the elimination of co-administered drugs that are P-gp substrates, potentially altering their efficacy and safety profiles.

Mechanistic Synergistic or Antagonistic Effects with Other Small Molecules in In Vitro/In Vivo Research Models

The mechanistic interactions of benidipine with other small molecules have been explored in various research models, revealing both synergistic and differential effects compared to other cardiovascular agents.

An in vivo study investigating treatments for monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) in a rat model demonstrated a synergistic effect when benidipine was combined with other drugs. nih.gov Treatment with benidipine in combination with either bosentan (B193191) (an endothelin receptor antagonist) or sildenafil (B151) (a phosphodiesterase-5 inhibitor) resulted in better prevention of elevated right ventricular systolic pressure, right ventricular hypertrophy, and oxidative stress compared to the MCT control group. nih.gov The mechanism appears to involve the eNOS/TGF-β/α-SMA signaling pathway, indicating a multifactorial synergistic interaction at the molecular level. nih.gov

Comparative studies have also highlighted mechanistic differences between benidipine and other calcium channel blockers. An in vivo study in spontaneously hypertensive rats (SHR) characterized the receptor binding of benidipine, amlodipine (B1666008), and nifedipine (B1678770). nih.gov The results showed that benidipine and amlodipine occupy 1,4-dihydropyridine (DHP) receptors in arterial tissues more selectively and in a more sustained manner than in other tissues like the myocardium. nih.gov This vascular selectivity, demonstrated by a higher ratio of receptor occupancy in the mesenteric artery versus the myocardium, distinguishes its action from that of nifedipine and may underlie its long-lasting pharmacological effects. nih.gov

In vitro studies using isolated smooth muscles have further elucidated benidipine's mechanism. In isolated rabbit mesenteric arteries, the inhibitory actions of benidipine on KCl-induced contractions were found to be significantly more persistent after washout compared to the effects of nifedipine, verapamil, and diltiazem, pointing to a stronger or more durable interaction with its target sites. nih.gov A subanalysis of the Combination Therapy of Hypertension to Prevent Cardiovascular Events (COPE) trial compared benidipine-based combination therapies. nih.gov While the main findings pointed to differences in cardiovascular outcomes, the study also showed that regimens combining benidipine with an angiotensin-receptor blocker (ARB), a β-blocker, or a thiazide were similarly effective for preventing certain cardiac events, suggesting a complex interplay of mechanisms when used in combination. nih.gov

Advanced Research Perspectives and Future Directions for Benidipine 5 1 Benzylpiperidin 3 Yl Analogues

Exploration of Novel Binding Sites and Allosteric Modulation within Ion Channels

While the primary interaction of dihydropyridines with L-type calcium channels is well-documented, the potential for allosteric modulation and the existence of novel binding sites present an exciting frontier for research. Allosteric modulators offer the advantage of fine-tuning receptor or ion channel activity rather than simple activation or inhibition, which can lead to more sophisticated therapeutic effects. youtube.com

Future investigations into Benidipine (B10687) 5-(1-Benzylpiperidin-3-yl) analogues could focus on identifying and characterizing allosteric binding pockets on calcium channels, as well as other ion channels. These sites, distinct from the orthosteric binding site for calcium, could allow for modulation of channel gating kinetics, ion selectivity, or the affinity for endogenous ligands. Techniques such as cryogenic electron microscopy (cryo-EM) and computational molecular simulations could be employed to visualize the interaction of these analogues with ion channel proteins at an atomic level. youtube.com Understanding these interactions could pave the way for designing analogues with enhanced selectivity and novel modulatory properties, potentially offering therapeutic benefits with fewer side effects.

Development of Chemical Probes for Cellular and Molecular Target Validation

The precise validation of drug targets is a cornerstone of modern drug discovery. nih.govexlibrisgroup.com Chemical probes, which are small molecules designed to selectively interact with a specific protein target, are invaluable tools in this process. nih.gov For Benidipine 5-(1-Benzylpiperidin-3-yl) analogues, the development of tailored chemical probes would enable researchers to definitively identify and study their molecular targets in complex biological systems.

One promising approach is the synthesis of photoaffinity probes. These probes are designed to bind to their target protein and, upon photoactivation, form a covalent bond, allowing for the isolation and identification of the target. A study on a different dihydropyridine (B1217469) derivative, BAY R3401, successfully utilized this strategy to create photoaffinity probes to explore its molecular mechanisms. nih.gov A similar approach could be applied to Benidipine 5-(1-Benzylpiperidin-3-yl) analogues. By attaching a photoreactive group and a reporter tag to the analogue scaffold, researchers could perform photoaffinity labeling experiments in various cell and tissue types to uncover both known and novel binding partners. nih.gov This would provide unequivocal evidence of target engagement and could reveal previously unknown off-target effects, contributing to a more complete understanding of the analogue's pharmacological profile.

| Probe Design Strategy | Application for Benidipine 5-(1-Benzylpiperidin-3-yl) Analogues | Desired Outcome |

| Photoaffinity Labeling | Synthesis of analogues with a photoreactive group (e.g., benzophenone) and a reporter tag (e.g., biotin). | Covalent labeling and subsequent identification of direct binding partners, including primary targets and potential off-targets. |

| Fluorescent Probes | Incorporation of a fluorophore into the analogue structure. | Visualization of the subcellular localization of the analogue and its targets through advanced microscopy techniques. |

| Affinity-Based Probes | Immobilization of an analogue onto a solid support (e.g., beads) for affinity chromatography. | Isolation and identification of binding proteins from cell lysates, providing a broader view of the interactome. |

Application in Complex Biological Systems Modeling (e.g., Organ-on-a-Chip, 3D Cell Culture)